molecular formula C13H19NO2 B1517188 Ethyl 2-[benzyl(ethyl)amino]acetate CAS No. 100618-39-1

Ethyl 2-[benzyl(ethyl)amino]acetate

Cat. No. B1517188
M. Wt: 221.29 g/mol
InChI Key: IKKYKXBJOFOTGT-UHFFFAOYSA-N
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Description

“Ethyl 2-[benzyl(ethyl)amino]acetate” likely contains an ester functional group, indicated by the “ethyl acetate” portion of the name, and an amine functional group, indicated by the “amino” portion of the name . The “benzyl” portion suggests a phenyl (benzene) ring is also present .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-[benzyl(ethyl)amino]acetate” would likely include an ester functional group connected to an ethyl group and an amine functional group connected to a benzyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “Ethyl 2-[benzyl(ethyl)amino]acetate” are not available, compounds containing ester and amine functional groups can participate in a variety of reactions. Esters, for example, can undergo hydrolysis, reduction, and Grignard reactions. Amines can participate in reactions such as alkylation, acylation, and the formation of amine salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 2-[benzyl(ethyl)amino]acetate” would depend on its exact structure. Factors influencing these properties could include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Enzymatic Resolution in Drug Production

Ethyl 2-[benzyl(ethyl)amino]acetate finds application in the enzymatic resolution of compounds used in drug production. For instance, ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in the production of doxazosin mesylate, a drug, is kinetically resolved to obtain its S-enantiomer through a lipase-catalyzed transesterification reaction. This process demonstrates the compound's significance in producing enantiomerically pure substances in pharmaceuticals (Kasture et al., 2005).

Aminolysis Reactions in Chemical Synthesis

The compound also plays a role in aminolysis reactions, which are critical in chemical synthesis. For instance, aryl N-ethyl thionocarbamates undergo aminolysis with benzylamines, a reaction studied to understand the cooperative effects of atom pairs on reactivity and mechanism. Such reactions are fundamental in understanding and developing synthetic methodologies (Oh et al., 2005).

Synthesis of Novel Compounds

Ethyl 2-[benzyl(ethyl)amino]acetate is essential in synthesizing novel organic compounds. An example includes the synthesis of α-ketoamide derivatives, where it is used in combination with other reagents to produce new compounds with potential applications in various fields, including pharmaceuticals (El‐Faham et al., 2013).

Role in Adsorption Studies

This compound is also relevant in adsorption studies. Research involving the adsorption of acetic acid from ethyl acetate and ethanol using ion-exchange resins provides insights into the purification of organic solvents, which is crucial in various industrial applications (Anasthas & Gaikar, 2001).

Applications in Multi-Component Synthesis

It is also used in multi-component synthesis reactions. For instance, a one-pot multicomponent reaction involving aryl aldehydes and 2-amino benzimidazole in the presence of nano-Copper Y Zeolite as a catalyst, demonstrates its utility in creating complex organic compounds in a single reaction step (Kalhor, 2015).

Safety And Hazards

The safety and hazards associated with “Ethyl 2-[benzyl(ethyl)amino]acetate” would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential uses and future directions for “Ethyl 2-[benzyl(ethyl)amino]acetate” would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

ethyl 2-[benzyl(ethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-14(11-13(15)16-4-2)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKYKXBJOFOTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[benzyl(ethyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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